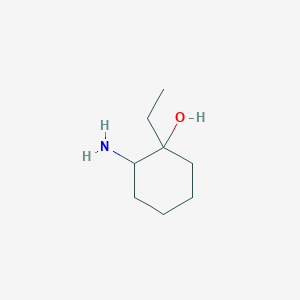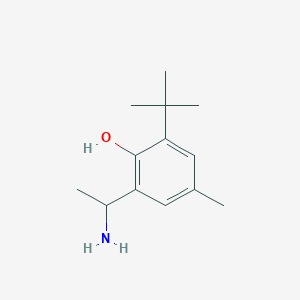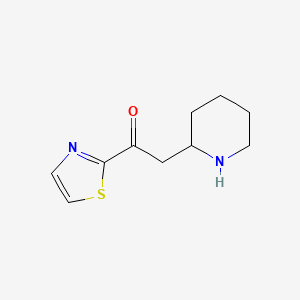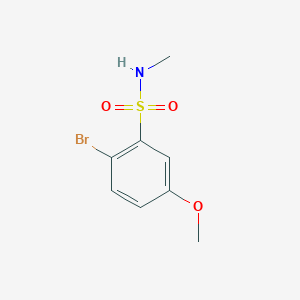
(3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol: is a chiral compound with a specific stereochemistry at the third carbon atom. This compound features an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol involves the reductive amination of 3,5-dimethylbenzaldehyde with ®-3-amino-1-propanol. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another method involves the Grignard reaction of 3,5-dimethylbenzyl chloride with ®-3-amino-1-propanol in the presence of magnesium and anhydrous ether.
Industrial Production Methods: Industrial production of this compound often employs the reductive amination method due to its efficiency and high yield. The process is scaled up using continuous flow reactors to ensure consistent quality and quantity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amino alcohols.
Protein Modification: It is employed in the modification of proteins to study their structure and function.
Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of polymers and resins with specific properties, such as enhanced strength or flexibility.
Cosmetics: The compound is utilized in the formulation of cosmetic products due to its potential skin-conditioning properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The dimethylphenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol: The enantiomer of the compound with opposite stereochemistry.
3-amino-3-(3,5-dimethylphenyl)propan-1-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
3-amino-3-phenylpropan-1-ol: A similar compound without the dimethyl substitution on the phenyl ring.
Uniqueness:
Stereochemistry: The (3R) configuration provides specific chiral properties that can influence its biological activity and interactions.
Dimethyl Substitution: The presence of two methyl groups on the phenyl ring enhances its hydrophobic interactions and binding affinity towards certain molecular targets.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(12)3-4-13/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
FZCVXACUYYIARU-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13296366.png)







amine](/img/structure/B13296406.png)

amine](/img/structure/B13296423.png)
